N-oleoylglycine (OLGly) is a member of the N-acyl amino acids (NAAAs), a group of bioactive lipids that are conjugates of fatty acids and amino acids. These compounds have been identified in various biological systems and are known to play significant roles in modulating physiological processes. OLGly, in particular, has been the subject of recent research due to its potential involvement in energy homeostasis and neuroprotection23.
While specific details regarding the synthesis of N-linoleoylglycine are limited in the provided literature, N-acylglycines, in general, can be synthesized through various chemical and enzymatic methods. [, ] These methods typically involve the coupling of a fatty acid, such as linoleic acid, with glycine using specific reagents and conditions.
N-Linoleoylglycine consists of a linoleic acid moiety linked to glycine via an amide bond. [, ] Linoleic acid, a polyunsaturated omega-6 fatty acid, provides a hydrophobic tail, while glycine contributes a hydrophilic head group. This amphiphilic nature potentially allows N-linoleoylglycine to interact with both lipid membranes and aqueous environments.
The mechanisms by which OLGly exerts its effects are multifaceted. One study has shown that OLGly can induce hyperphagia, an increase in food intake, by activating Agouti-related protein (AgRP) neurons through the cannabinoid receptor type 1 (CB1R)2. This activation leads to enhanced intracellular calcium levels, increased c-Fos protein expression, and elevated AgRP content in the culture medium. The effects of OLGly on AgRP neurons were found to be completely abolished by the CB1R-specific antagonist, indicating a direct involvement of this receptor in OLGly's action2.
In another context, OLGly has been investigated for its neuroprotective properties. It has been reported to protect against 1-methyl-4-phenyl-pyridinium (MPP+)-induced neurotoxicity, an in vitro model of Parkinson’s disease (PD). The protective effects of OLGly are mediated by the activation of proliferator-activated receptor alpha (PPARα), a receptor that has been considered a therapeutic target for PD. OLGly treatment and pre-treatment were able to protect neuronal cells from damage induced by MPP+ exposure through PPARα activation and modulation of the endocannabinoidome (eCBome)3.
OLGly's ability to induce hyperphagia without altering the expression of hypothalamic neuropeptides or anxiety-like behavior suggests its potential application in the regulation of energy homeostasis. The specific activation of AgRP neurons by OLGly through CB1R could be harnessed to modulate appetite and food intake in clinical settings where such regulation is necessary2.
The neuroprotective effects of OLGly against MPP+-induced neurotoxicity open up possibilities for its application in neurodegenerative diseases such as PD. By activating PPARα and modulating the eCBome, OLGly could be developed as a therapeutic agent to protect neurons from damage and inflammation, which are hallmarks of neurodegenerative disorders3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: